molecular formula C6H11NO3 B086379 2(3H)-Furanone, 3-aminodihydro-5-(hydroxymethyl)-4-methyl- CAS No. 13594-38-2

2(3H)-Furanone, 3-aminodihydro-5-(hydroxymethyl)-4-methyl-

Cat. No. B086379
CAS RN: 13594-38-2
M. Wt: 145.16 g/mol
InChI Key: QEXHWBBFAYIAIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(3H)-Furanone, 3-aminodihydro-5-(hydroxymethyl)-4-methyl- is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound is also known as furanone C-30 or AI-2, and it is a derivative of 4-hydroxy-5-methyl-3(2H)-furanone. The synthesis of this compound is complex, and it requires specific conditions and reagents.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, 3-aminodihydro-5-(hydroxymethyl)-4-methyl- is complex and involves the regulation of bacterial behavior and communication. This compound is involved in the formation of biofilms, which are communities of bacteria that adhere to surfaces and are resistant to antibiotics. Additionally, this compound has been shown to inhibit the growth of certain bacteria and to modulate the expression of specific genes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2(3H)-Furanone, 3-aminodihydro-5-(hydroxymethyl)-4-methyl- are complex and depend on the concentration and duration of exposure. This compound has been shown to inhibit the growth of certain bacteria and to modulate the expression of specific genes. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2(3H)-Furanone, 3-aminodihydro-5-(hydroxymethyl)-4-methyl- in lab experiments include its potential applications in microbiology, cancer research, drug discovery, and materials science. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and its limited solubility in water.

Future Directions

There are several future directions for the research on 2(3H)-Furanone, 3-aminodihydro-5-(hydroxymethyl)-4-methyl-. One of the most important directions is the development of new synthesis methods that are more efficient and cost-effective. Additionally, the potential applications of this compound in cancer research, drug discovery, and materials science should be further explored. Furthermore, the toxicity and safety of this compound should be thoroughly investigated to determine its potential applications in medicine and biotechnology. Finally, the potential applications of this compound in agriculture and environmental science should also be explored.

Synthesis Methods

The synthesis of 2(3H)-Furanone, 3-aminodihydro-5-(hydroxymethyl)-4-methyl- is a multi-step process that involves the reaction of 4-hydroxy-5-methyl-3(2H)-furanone with specific reagents. The first step involves the protection of the hydroxyl group in 4-hydroxy-5-methyl-3(2H)-furanone using a protecting group such as tert-butyldimethylsilyl (TBDMS). The protected compound is then reacted with an amine such as 3-aminopropanol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) to form the desired product.

Scientific Research Applications

2(3H)-Furanone, 3-aminodihydro-5-(hydroxymethyl)-4-methyl- has been extensively studied for its potential applications in various fields of science. One of the most important applications of this compound is in the field of microbiology. It is a quorum-sensing molecule that is involved in the regulation of bacterial behavior and communication. This compound is also involved in the formation of biofilms, which are communities of bacteria that adhere to surfaces and are resistant to antibiotics. Additionally, this compound has been studied for its potential applications in cancer research, drug discovery, and materials science.

properties

CAS RN

13594-38-2

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

3-amino-5-(hydroxymethyl)-4-methyloxolan-2-one

InChI

InChI=1S/C6H11NO3/c1-3-4(2-8)10-6(9)5(3)7/h3-5,8H,2,7H2,1H3

InChI Key

QEXHWBBFAYIAIZ-UHFFFAOYSA-N

SMILES

CC1C(OC(=O)C1N)CO

Canonical SMILES

CC1C(OC(=O)C1N)CO

synonyms

3-Aminotetrahydro-5-(hydroxymethyl)-4-methylfuran-2-one

Origin of Product

United States

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